molecular formula C22H18N4O2 B12924910 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole CAS No. 80815-85-6

3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B12924910
CAS No.: 80815-85-6
M. Wt: 370.4 g/mol
InChI Key: WTAMAFUULWNDDK-QQTULTPQSA-N
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Description

3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of hydrazones with appropriate reagents to form the oxadiazole ring. One common method involves the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.

    Benzaldehyde: Another precursor used in the synthesis.

    1,2,4-Oxadiazole: The core structure shared by the target compound.

Uniqueness

3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80815-85-6

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-methoxy-N-[(Z)-[phenyl-(5-phenyl-1,2,4-oxadiazol-3-yl)methylidene]amino]aniline

InChI

InChI=1S/C22H18N4O2/c1-27-19-14-12-18(13-15-19)24-25-20(16-8-4-2-5-9-16)21-23-22(28-26-21)17-10-6-3-7-11-17/h2-15,24H,1H3/b25-20-

InChI Key

WTAMAFUULWNDDK-QQTULTPQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=NOC(=N3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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